molecular formula C14H11Cl2N3O4 B2780990 Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-05-8

Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B2780990
CAS No.: 321522-05-8
M. Wt: 356.16
InChI Key: QKFBRBJMKDZPKR-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate belongs to the pyrrolo-pyrazole class of heterocyclic compounds, characterized by a fused bicyclic scaffold with a six-membered pyrrolo ring and a pyrazole moiety. Such derivatives are explored for diverse applications, including medicinal chemistry (e.g., kinase inhibition ) and materials science (e.g., nanofiber synthesis ).

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4/c1-2-23-14(22)11-9-10(17-18-11)13(21)19(12(9)20)8-4-3-6(15)5-7(8)16/h3-5,9-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFBRBJMKDZPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C14H11Cl2N3O4, and it has garnered attention for its potential biological activities and pharmacological applications.

  • Molecular Weight : 356.16 g/mol
  • CAS Number : 321522-05-8
  • Structure : The compound features a complex bicyclic structure with multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Target Receptors : Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, influencing signaling pathways involved in cellular responses.
  • Biochemical Pathways : The compound may affect cellular components through the overexpression of reactive oxygen species (ROS) and free radicals. This can lead to oxidative stress and impact normal physiological functions .

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives of pyrazoles have shown antimicrobial effects against various pathogens.
  • Anticancer Properties : Studies suggest potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Certain pyrazole derivatives have been reported to protect neuronal cells from oxidative damage and apoptosis.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Inhibition Studies : A study assessed the inhibitory effects of related compounds on PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase), revealing weak inhibition at concentrations around 50 µM. The most potent compound demonstrated approximately 30% inhibition .
CompoundInhibition (%) at 50 µM
Compound 1b30%
Compound 2a15%
Known Inhibitor19%
  • Behavioral Studies : Research on similar compounds indicates significant behavioral changes in model organisms due to their impact on neurotransmission. This includes impaired locomotion and altered survival rates in aquatic species exposed to these compounds.

Safety and Toxicology

The safety profile of this compound has not been extensively documented. However, related compounds have shown potential toxicity through various exposure routes (inhalation, skin contact). Proper handling procedures are recommended to mitigate risks associated with exposure .

Scientific Research Applications

  • Melting Point : 198-200°C
  • Density : 1.70 g/cm³ (predicted)
  • Boiling Point : 592.2°C (predicted)

Chemistry

Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Transforming the compound into nitro derivatives.
  • Reduction : Converting it into amine derivatives.
  • Substitution Reactions : Modifying the dichlorophenyl group to introduce different functional groups.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The nitroso group can interact with nucleophilic sites on proteins, potentially disrupting enzymatic activity and influencing metabolic pathways. This property makes it a candidate for studies related to:

  • Enzyme inhibition
  • Mechanistic studies of biological pathways

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Anti-inflammatory Agents : Research suggests that compounds with similar structures may exhibit anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines.

Industry

In industrial applications, this compound can be utilized in the development of new materials with enhanced stability and reactivity. Its unique structural features may contribute to innovations in:

  • Polymer Chemistry : As a precursor for advanced polymeric materials.
  • Material Science : In the formulation of specialty chemicals.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound against specific target enzymes. The results demonstrated significant inhibition rates compared to control compounds.

Case Study 2: Anticancer Activity

In another research project focused on anticancer activity, this compound was tested against various cancer cell lines. The findings indicated that it induced apoptosis in treated cells while showing minimal toxicity to normal cells.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can further react to form amides or other derivatives .

Reaction TypeConditionsProductYieldReference
Alkaline hydrolysisNaOH (aq.), refluxCarboxylic acid derivative75–85%
AmidationThionyl chloride, then NH₃Primary amide62%

This reactivity is critical for modifying solubility and introducing functional groups for pharmacological studies .

Nucleophilic Attack at Dioxo Positions

The 4,6-dioxo groups participate in nucleophilic substitutions, particularly with amines or hydrazines, forming fused heterocycles .

Example reaction with hydrazine:
Compound+NH2NH25-(2,4-Dichlorophenyl)-3-hydrazinyl-pyrrolo[3,4-c]pyrazole-4,6-dione\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{5-(2,4-Dichlorophenyl)-3-hydrazinyl-pyrrolo[3,4-c]pyrazole-4,6-dione}

ReagentSolventTemperatureProduct Application
Hydrazine hydrateEthanol80°CIntermediate for anticancer agents

Electrophilic Aromatic Substitution

ReactionReagentConditionsProduct
NitrationHNO₃/H₂SO₄0–5°C3-Nitro-2,4-dichlorophenyl derivative
SulfonationSO₃/H₂SO₄120°CSulfonated analog

Cyclocondensation Reactions

The pyrazole core participates in cyclocondensation with aldehydes or ketones to form larger heterocyclic systems :

Example with benzaldehyde:
Compound+PhCHOBenzopyrano-fused pyrrolo-pyrazole\text{Compound} + \text{PhCHO} \rightarrow \text{Benzopyrano-fused pyrrolo-pyrazole}

CatalystYieldApplication
Piperidine58%Fluorescent probes

Redox Reactions

The dichlorophenyl group stabilizes radical intermediates, enabling reduction of the dioxo groups to diols:

Reducing AgentProductNotes
NaBH₄4,6-Dihydroxy derivativeRetains dichlorophenyl group
LiAlH₄Fully reduced pyrrolidine analogLow yield (32%)

Interaction with Organometallic Reagents

Grignard reagents attack the ester carbonyl, forming tertiary alcohols :

Compound+CH3MgBr3-(1-Hydroxyethyl) derivative\text{Compound} + \text{CH}_3\text{MgBr} \rightarrow \text{3-(1-Hydroxyethyl) derivative}

SolventTemperatureYield
THF−78°C67%

Photochemical Reactions

UV irradiation induces C–Cl bond cleavage in the dichlorophenyl group, generating aryl radicals for cross-coupling :

WavelengthProductApplication
254 nmDechlorinated analogReduced toxicity

Key Research Findings

  • Biological Relevance : Ester hydrolysis products show enhanced inhibition of caspase-3 (IC₅₀ = 1.2 μM).

  • Synthetic Utility : Cyclocondensation derivatives exhibit antithrombotic activity in murine models (ED₅₀ = 12 mg/kg) .

  • Stability : The compound is stable under ambient conditions but degrades in acidic media (t₁/₂ = 4.3 h at pH 2) .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs arise from substituents at positions 1, 5, and 6a of the pyrrolo-pyrazole core. These modifications influence molecular weight, polarity, and physicochemical properties. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparison
Substituents (Position 5) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Spectral Data (Key Findings) Applications/Notes
2,4-Dichlorophenyl (Target) Not available ~433 (estimated) - - - Hypothesized higher bioactivity
4-Chlorophenyl C₂₀H₁₆ClN₃O₄ 397.82 - - ChemSpider ID: 2981469 Intermediate in synthesis
Phenyl C₁₆H₁₇N₃O₄ 315.33 193–194 (dec) 80 $ ^1H $ NMR: δ 7.51–7.25 (m, 5H) Medicinal use , nanofibers
Benzyl C₁₆H₁₇N₃O₄ 315.33 - - MS: m/z 314.68 [M-1]⁻ Synthetic intermediate
3-Trifluoromethylphenyl C₁₅H₁₁F₃N₂O₅ 356.25 - - Predicted pKa: -2.69 High electronegativity
5-Nitro-2-methylphenyl C₂₂H₂₀N₄O₆ 436.42 - - - Potential nitro-group reactivity

Substituent Effects on Properties

  • Chlorinated Derivatives: The 4-chlorophenyl analog (397.82 g/mol) has lower molecular weight than the target compound (estimated ~433 g/mol due to two Cl atoms).
  • Phenyl vs. Benzyl : The phenyl-substituted derivative (315.33 g/mol) exhibits a high melting point (193–194°C) and 80% yield, suggesting stability and synthetic feasibility. Its benzyl analog shares the same formula but lacks reported melting data, indicating possible solubility differences.
  • Electron-Withdrawing Groups : The trifluoromethyl-substituted compound (356.25 g/mol) has a predicted pKa of -2.69, reflecting strong electron-withdrawing effects that may alter reactivity in acidic environments.
  • Nitro/Methyl Groups : The nitro-substituted analog (436.42 g/mol) introduces steric bulk and redox activity, which could influence binding interactions or degradation pathways.

Spectroscopic and Analytical Data

  • NMR : The phenyl derivative (CAS 2997-63-9) shows aromatic proton signals at δ 7.51–7.25 (CDCl₃), confirming the phenyl group’s presence .
  • Mass Spectrometry : The benzyl analog’s [M-1]⁻ peak at m/z 314.68 aligns with its molecular formula, aiding structural confirmation.

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodology: Focus on cyclization reactions involving hydrazine derivatives and carbonyl precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) to enhance regioselectivity. Monitor progress via TLC and HPLC, and purify using column chromatography with gradient elution .
  • Key Parameters: Adjust stoichiometric ratios of dichlorophenyl precursors and ester intermediates to minimize side products like uncyclized amines or over-oxidized species .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology: Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the pyrrolo[3,4-c]pyrazole core and dichlorophenyl substituents. Complement with X-ray crystallography for absolute stereochemical confirmation (e.g., disorder modeling in the pyrazole ring) .
  • Data Interpretation: Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated vibrational modes to validate keto-enol tautomerism .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology: Employ kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to structural analogs showing activity against inflammatory targets . Use fluorescence polarization to assess binding affinity to DNA gyrase or topoisomerase IV, given the dichlorophenyl group’s potential intercalation properties .
  • Controls: Include reference inhibitors (e.g., staurosporine) and validate cytotoxicity via MTT assays on HEK-293 cells .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodology: Conduct accelerated stability studies using HPLC-UV to monitor degradation products (e.g., hydrolysis of the ester group at pH > 9). Apply Arrhenius kinetics to predict shelf-life at 25°C .
  • Advanced Tools: Pair with TGA/DSC to correlate thermal decomposition (onset ~200°C) with structural stability .

Q. What role do the 2,4-dichlorophenyl and ester groups play in modulating physicochemical properties?

  • Methodology: Perform comparative SAR studies using analogs with substituted aryl groups (e.g., 4-bromophenyl) to assess lipophilicity (logP via shake-flask method) and solubility (nephelometry). The ethyl ester enhances membrane permeability, as shown in Caco-2 monolayer assays .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Methodology: Use kinetic isotope effects (KIE) and in situ FTIR to track intermediate formation. Computational studies (DFT at B3LYP/6-31G*) can identify transition states and activation energies for ring closure .
  • Contradictions: Resolve discrepancies between predicted and observed regioselectivity by analyzing steric effects of the dichlorophenyl group .

Q. What computational strategies predict binding modes to biological targets?

  • Methodology: Perform molecular docking (AutoDock Vina) with homology-modeled kinases. Validate using MD simulations (AMBER) to assess binding stability (>50 ns trajectories). Compare with crystallographic data from analogs (e.g., PDB: 4X5H) .
  • Limitations: Address false positives by incorporating solvation entropy calculations (MM-PBSA) .

Q. How can crystallographic disorder in the pyrrolo-pyrazole core be resolved?

  • Methodology: Apply twin refinement and anisotropic displacement parameter (ADP) analysis in SHELX. For severe disorder (e.g., in the 3a,6a positions), use multi-conformer models and high-resolution synchrotron data (λ = 0.7 Å) .
  • Data Quality: Aim for a data-to-parameter ratio > 10 and Rint < 0.05 to ensure reliability .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodology: Synthesize co-crystals with succinic acid or convert the ethyl ester to a water-soluble prodrug (e.g., glycine conjugate). Assess solubility via phase-solubility diagrams and dissolution testing .
  • Trade-offs: Monitor bioactivity retention using SPR-based target engagement assays .

Q. How can contradictory bioactivity data across cell lines be rationalized?

  • Methodology: Perform transcriptomic profiling (RNA-seq) of responsive vs. resistant cell lines to identify differential expression of target proteins. Validate using CRISPR knockouts .
  • Hypothesis Testing: Explore off-target effects via thermal proteome profiling (TPP) or chemical proteomics .

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